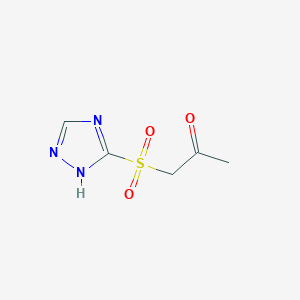
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK). IKK is a protein complex that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the immune response, inflammation, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide acts as a selective inhibitor of IKK, which is an upstream regulator of NF-κB. IKK phosphorylates IκB, which leads to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus, where it activates the transcription of various genes involved in inflammation, cell survival, and immune response. N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide inhibits the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. The compound is highly selective for IKK and has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. However, N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has limited solubility in water, which can pose challenges for its use in in vivo studies. Additionally, the compound has not been extensively studied for its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide. Further studies are needed to elucidate the potential therapeutic applications of N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to understand the potential side effects and toxicity of N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide. The development of more potent and selective inhibitors of IKK may also have potential therapeutic applications in various diseases. Finally, the use of N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide in combination with other drugs may have synergistic effects and improve its therapeutic efficacy.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process involving a series of chemical reactions. The synthesis method involves the reaction of 2-bromo-4-methylacetophenone with 4-fluorobenzenesulfonyl chloride to form N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide. The compound is then purified using column chromatography to obtain N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
Nombre del producto |
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H11BrFNO2S |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-11(4-7-13(9)14)16-19(17,18)12-5-2-10(15)3-6-12/h2-8,16H,1H3 |
Clave InChI |
DKIVVAAAHMTWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)

![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)

![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
